5-(4-BOC-Aminophenyl)-2-cyanophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-tert-Butoxycarbonylaminophenyl)-2-cyanophenol: is an organic compound that features a phenyl ring substituted with a tert-butoxycarbonyl (BOC) protected amine group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-tert-Butoxycarbonylaminophenyl)-2-cyanophenol typically involves multiple steps:
Nitration and Reduction: The starting material, 4-nitrophenol, undergoes nitration to form 4-nitro-2-cyanophenol. This intermediate is then reduced to 4-amino-2-cyanophenol.
BOC Protection: The amino group is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine, resulting in the formation of 5-(4-tert-Butoxycarbonylaminophenyl)-2-cyanophenol.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential applications in the development of bioactive compounds.
- Used in the study of enzyme interactions and inhibition.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of sensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 5-(4-tert-Butoxycarbonylaminophenyl)-2-cyanophenol involves its interaction with various molecular targets. The BOC-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The cyano group can act as an electrophile, making the compound reactive towards nucleophiles.
Comparison with Similar Compounds
4-tert-Butoxycarbonylaminophenol: Lacks the cyano group, making it less reactive in certain types of reactions.
2-Cyanophenol: Lacks the BOC-protected amine group, limiting its applications in peptide synthesis.
Uniqueness:
- The presence of both the BOC-protected amine and cyano groups makes 5-(4-tert-Butoxycarbonylaminophenyl)-2-cyanophenol a versatile intermediate in organic synthesis.
- Its dual functionality allows for a wide range of chemical transformations, making it valuable in both academic research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[4-(4-cyano-3-hydroxyphenyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-8-6-12(7-9-15)13-4-5-14(11-19)16(21)10-13/h4-10,21H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSPQXHVTOSLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.